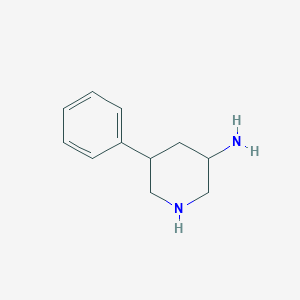

5-Phenylpiperidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-phenylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKCGHQMCRKTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Phenylpiperidin 3 Amine

Established Synthetic Pathways for 5-Phenylpiperidin-3-amine and Precursors

The construction of the this compound scaffold can be approached through several established synthetic routes. These pathways often begin with the formation of a suitable piperidine (B6355638) precursor, such as a piperidone, which is then further functionalized. Key strategies include the hydrogenation of a corresponding pyridine (B92270) derivative or the cyclization of an acyclic precursor followed by functional group manipulations.

One plausible and direct precursor is 3-amino-5-phenylpyridine. The catalytic hydrogenation of this pyridine ring would yield the desired piperidine structure. This method is advantageous as it builds upon a readily available aromatic heterocycle. d-nb.infomyskinrecipes.com The choice of catalyst and reaction conditions is crucial to ensure the complete saturation of the pyridine ring without affecting the phenyl group. d-nb.info

Alternatively, a common strategy involves the synthesis of an N-protected 5-phenyl-3-piperidone intermediate. This ketone can then be converted to the amine via reductive amination. The synthesis of substituted 3-piperidones can be achieved through various methods, including the Dieckmann condensation of appropriate diesters or via multi-component reactions. mdma.chresearchgate.netresearchgate.net

Alkylation Strategies for Piperidine Ring Formation

While direct alkylation is a fundamental C-N bond-forming reaction, its application in the primary formation of the piperidine ring of this compound from acyclic precursors is less common than cyclization strategies. However, alkylation plays a crucial role in the synthesis of precursors. For instance, the synthesis of phenylpiperazine derivatives, which share structural similarities, involves the alkylation of a thiophenol followed by cyclization. nih.gov Such strategies highlight the importance of alkylation in building complex heterocyclic systems step-wise.

Reductive Amination Approaches to the Amine Moiety

Reductive amination is a cornerstone method for introducing the amine group at the C-3 position of a 5-phenyl-3-piperidone precursor. researchgate.netchim.it This reaction typically involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. nih.govsyr.edu

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaCNBH₃). nih.govnih.gov STAB is often preferred due to its mild nature and high selectivity for iminium ions over ketones. nih.gov A typical procedure involves reacting the N-protected 5-phenyl-3-piperidone with an ammonia source in the presence of the reducing agent. The use of an N-protecting group, such as a tert-butoxycarbonyl (Boc) group, is standard practice to prevent side reactions and to facilitate purification. researchgate.netnih.govnih.govjgtps.com

The general scheme for this approach is as follows:

Protection: The piperidone nitrogen is protected (e.g., with a Boc group).

Reductive Amination: The N-Boc-5-phenyl-3-piperidone is reacted with an amine source (e.g., ammonium (B1175870) acetate) and a reducing agent (e.g., STAB).

Deprotection: The protecting group is removed to yield the final this compound.

Interactive Data Table: Reagents for Reductive Amination

| Precursor | Amine Source | Reducing Agent | Typical Solvent | Reference |

|---|---|---|---|---|

| N-Boc-4-piperidone | Aniline | NaBH(OAc)₃ | Dichloroethane (DCE) | chemicalbook.com |

| Aldehydes/Ketones | Primary Amines | Sodium Triacetoxyborohydride (STAB) | CH₂Cl₂ | nih.govnih.gov |

| N-Boc-3-amino-4-halopyridines | Various Carbonyls | Sodium Triacetoxyborohydride | Not Specified | syr.edu |

Intramolecular Cyclization Methods in Piperidine Synthesis

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring from appropriately functionalized acyclic precursors. These reactions involve the formation of a C-N or C-C bond to close the six-membered ring. Methods can include radical cyclizations, reductive hydroamination, and various transition-metal-catalyzed processes. google.com For instance, polysubstituted piperidines can be prepared via the radical cyclization of α-aminoalkyl radicals onto double bonds. google.com Another approach involves the intramolecular reductive amination of a dicarbonyl compound, where an amino group reacts with two carbonyl groups to form the heterocyclic ring. chim.it

Asymmetric Synthesis and Enantioselective Methodologies

Since this compound possesses two chiral centers (at C-3 and C-5), controlling the stereochemistry is of significant importance. Asymmetric synthesis aims to produce specific stereoisomers, which can have distinct biological activities.

One prominent approach is the use of chiral starting materials. For example, the synthesis of related chiral piperidines has been achieved starting from L-glutamic acid. rsc.org Another strategy involves the chiral resolution of a racemic mixture, where a chiral acid is used to form diastereomeric salts that can be separated. A patent describes the synthesis of (R)- and (S)-3-phenylpiperidine through the resolution of the racemic mixture. google.com

Catalytic asymmetric methods offer an efficient alternative. These include:

Enzymatic Reactions: Transaminases can be used to asymmetrically convert a ketone (e.g., an N-protected 5-phenyl-3-piperidone) into a chiral amine with high enantiomeric excess. nih.gov

Transition-Metal Catalysis: Chiral rhodium catalysts have been employed for the asymmetric carbometalation of dihydropyridines to furnish enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines.

A study on the synthesis of (3S,5R)-disubstituted piperidines highlights the importance of stereocontrol in creating complex piperidine structures for pharmaceutical applications. nih.gov

Derivatization and Analog Synthesis of this compound

The primary and secondary amine functionalities of this compound serve as versatile handles for further chemical modification, allowing for the synthesis of a wide array of analogs.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a common site for derivatization, which can significantly alter the compound's physicochemical and biological properties. Standard modifications include N-alkylation, N-acylation, and N-sulfonylation.

N-Alkylation: This involves the reaction of the piperidine nitrogen with an alkyl halide or a similar electrophile, often in the presence of a base. nih.gov Alternatively, N-alkylation can be achieved via reductive amination with an aldehyde or ketone.

N-Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form amides. researchgate.net This modification is often used to introduce a variety of functional groups.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, another important class of derivatives.

These derivatization reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

Interactive Data Table: Derivatization Reactions at Piperidine Nitrogen

| Reaction Type | Reagent Class | Functional Group Formed | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | nih.gov |

| N-Acylation | Acyl Chlorides | Amide | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | researchgate.net |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Base (e.g., Pyridine or Triethylamine) | nih.gov |

| N-Carbamoylation (Boc Protection) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Carbamate | Base, Solvent (e.g., Dichloromethane) | jgtps.comrsc.orgresearchgate.net |

Substitutions on the Phenyl Moiety

The phenyl group of this compound is amenable to various substitution reactions, primarily electrophilic aromatic substitution (EAS). The piperidine ring, being an alkyl substituent, generally acts as an activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.org This directing effect is due to the electron-donating nature of the alkyl group through an inductive effect, which stabilizes the carbocation intermediates formed during the substitution process. khanacademy.org

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introducing halogen atoms (F, Cl, Br, I) can significantly alter the electronic properties and lipophilicity of the molecule. This is typically achieved using a halogen in the presence of a Lewis acid catalyst (e.g., Br₂/FeBr₃).

Nitration: The introduction of a nitro group (-NO₂) is accomplished with a mixture of nitric acid and sulfuric acid. The nitro group is a strong deactivating group and can serve as a precursor for further transformations, such as reduction to an amino group.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl (-COR) or alkyl (-R) groups, respectively. Acylation is generally preferred as it avoids the polyalkylation often seen in alkylation and the resulting ketone can be further modified. These reactions typically require a Lewis acid catalyst like AlCl₃.

The specific reaction conditions would need to be optimized to account for the presence of the two amine groups in the molecule, which can react with the Lewis acids used as catalysts. Protection of the amine groups may be necessary prior to performing these substitutions.

Table 1: Potential Electrophilic Aromatic Substitutions on the Phenyl Moiety

| Reaction Type | Reagents | Potential Substituent | Primary Position(s) |

| Halogenation | Br₂, FeBr₃ | -Br | ortho, para |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | ortho, para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | para (due to sterics) |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | -R | ortho, para |

| Sulfonation | SO₃, H₂SO₄ | -SO₃H | ortho, para |

Alterations to the Amine Group

The primary amine at the 3-position of the piperidine ring is a key site for chemical modification. Its nucleophilic character allows for a wide range of transformations to introduce new functional groups, thereby modulating the molecule's properties.

Key transformations include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. This transformation is fundamental in prodrug design, as the resulting amide bond can be tailored for enzymatic cleavage. isofts.kiev.ua

N-Alkylation: The introduction of alkyl groups can be achieved through reductive amination with aldehydes or ketones or by reaction with alkyl halides. nih.govresearchgate.net Mono-alkylation is often desired, which can be challenging to control with alkyl halides but is readily achieved via reductive amination.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) produces sulfonamides, which are generally stable and can act as hydrogen bond donors/acceptors.

Urea and Carbamate Formation: Treatment with isocyanates or chloroformates leads to the formation of ureas and carbamates, respectively. These functional groups are prevalent in medicinal chemistry and can alter solubility and receptor binding interactions. nih.gov

Table 2: Common Chemical Alterations of the Primary Amine Group

| Transformation | Reagent Type | Resulting Functional Group |

| N-Acylation | Acyl chloride (R-COCl) | Amide (-NHCOR) |

| N-Alkylation (Reductive Amination) | Aldehyde (R-CHO), NaBH(OAc)₃ | Secondary Amine (-NHR) |

| N-Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide (-NHSO₂R) |

| Urea Formation | Isocyanate (R-NCO) | Urea (-NHCONHR) |

| Carbamate Formation | Chloroformate (R-OCOCl) | Carbamate (-NHCOOR) |

Synthetic Strategies for Prodrugs and Bioconjugates (Conceptual Framework)

The development of prodrugs and bioconjugates aims to improve the therapeutic profile of a parent molecule by enhancing its delivery, targeting, or pharmacokinetic properties. mdpi.com The primary amine of this compound is an ideal handle for such modifications.

Prodrug Strategies: A prodrug is an inactive or less active derivative that is converted in vivo to the active drug. researchgate.net For amine-containing compounds, the primary goal is often to mask the polar, ionizable amino group to improve membrane permeability. nih.gov Strategies can be divided into two main categories:

Enzymatic Activation: This approach involves linking the amine to a promoiety via a bond that is susceptible to cleavage by common enzymes like esterases or amidases. nih.gov

Amide Linkages: Coupling the amine with amino acids or small peptides can target transporters like PEPT1 and improve absorption, with subsequent cleavage by peptidases. researchgate.net

(Acyloxy)alkyl Carbamates: These systems are designed to be cleaved by esterases, which triggers a cascade reaction to release the parent amine. nih.gov

Chemical Activation: These strategies rely on the physiological chemical environment (e.g., pH) for drug release.

Imines (Schiff Bases): Formed by reacting the amine with an aldehyde or ketone, imines are typically labile and can hydrolyze back to the parent amine at the lower pH found in certain tissues or cellular compartments. researchgate.net

Intramolecular Cyclization Systems: Systems like the "trimethyl lock" involve creating a promoiety that, after an initial triggering event (e.g., ester hydrolysis), undergoes rapid intramolecular cyclization to release the amine drug. nih.govsemanticscholar.org

Bioconjugation Strategies: Bioconjugation involves covalently linking the small molecule to a larger biomolecule, such as an antibody, peptide, or polymer. chempep.com This creates a new entity that combines the properties of both components.

Antibody-Drug Conjugates (ADCs): The amine group can be linked to an antibody, often through a linker molecule. iris-biotech.denih.gov The antibody directs the potent small molecule to a specific target (e.g., a cancer cell), minimizing systemic exposure and toxicity. The primary amine can react with activated esters (like NHS esters) on the linker to form a stable amide bond. chempep.com

Peptide Conjugates: Similar to ADCs, linking to specific peptides can facilitate targeted delivery to tissues or cells that overexpress the corresponding peptide receptor.

Polymer Conjugates (e.g., PEGylation): Attaching a polymer like polyethylene (B3416737) glycol (PEG) can improve the molecule's solubility, increase its hydrodynamic radius to reduce renal clearance, and prolong its circulation half-life.

Principles of Sustainable Chemistry in this compound Synthesis

The application of green chemistry principles to pharmaceutical manufacturing is essential for reducing environmental impact, improving safety, and increasing efficiency. instituteofsustainabilitystudies.comnih.gov The synthesis and subsequent modification of this compound can be made more sustainable by incorporating several key strategies.

Atom Economy and Waste Prevention: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.com Catalytic methods are inherently more atom-economical than stoichiometric reactions. For instance, catalytic reductive amination is preferable to methods that generate large amounts of waste. rsc.org

Use of Safer Solvents and Reagents: Traditional organic solvents contribute significantly to the environmental footprint of pharmaceutical processes. instituteofsustainabilitystudies.com Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids is a primary goal. researchgate.net Furthermore, designing reactions that can be performed in benign media reduces both environmental impact and safety risks. ispe.org

Catalysis: The use of catalysts is a cornerstone of green chemistry.

Biocatalysis: Employing enzymes (e.g., lipases, transaminases) or whole-cell systems can offer high selectivity under mild, aqueous conditions. mdpi.com Chemo-enzymatic approaches, which combine chemical and biological steps, are particularly powerful for synthesizing complex chiral molecules like substituted piperidines. rsc.orgnih.govchemistryviews.org

Photocatalysis: Using visible light to drive chemical reactions can reduce the need for high temperatures and harsh reagents, offering a more energy-efficient synthetic route. sciencedaily.com

Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources, such as biomass, rather than petrochemicals. europa.eu For example, synthetic routes starting from amino acids like L-glutamic acid have been developed for related aminopiperidine structures.

Process Intensification: Techniques like continuous flow synthesis offer better control over reaction parameters, improved safety, and reduced waste compared to traditional batch processing. ispe.org

Green Metrics: To quantify the sustainability of a process, metrics like Process Mass Intensity (PMI) and E-Factor are used. acsgcipr.org PMI is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product. acsgcipr.orgacs.org The pharmaceutical industry has widely adopted PMI to benchmark processes and drive improvements, as a lower PMI indicates a more efficient and less wasteful process. pharmtech.comnih.gov

Table 3: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Design routes with high atom economy; use catalytic over stoichiometric reagents. |

| Safer Solvents | Replace chlorinated solvents with water, ethanol, or 2-MeTHF. |

| Energy Efficiency | Utilize microwave-assisted or photocatalytic reactions; employ continuous flow processes. sciencedaily.com |

| Use of Catalysis | Employ biocatalysts (transaminases, lipases) for stereoselective steps. rsc.orgrsc.org |

| Renewable Feedstocks | Explore synthetic pathways starting from bio-derived materials like amino acids. europa.eu |

| Process Analytics | Use metrics like Process Mass Intensity (PMI) to evaluate and optimize the process. acsgcipr.org |

Molecular Structure Activity Relationship Sar Studies of 5 Phenylpiperidin 3 Amine Analogs

Systematic Modification of the 5-Phenylpiperidin-3-amine Scaffold

The exploration of the chemical space around the this compound core has been a fertile ground for medicinal chemists. By systematically modifying this scaffold, researchers have been able to probe the key molecular features that govern its interaction with various biological targets. These modifications have shed light on the critical roles of substituent positioning, stereochemistry, and the electronic and steric properties of appended functional groups.

Positional Isomerism Effects on Biological Activity

The relative positioning of the phenyl and amine substituents on the piperidine (B6355638) ring is a fundamental determinant of the biological activity of this class of compounds. While comprehensive SAR studies directly comparing all positional isomers of this compound are not extensively documented in publicly available literature, insights can be gleaned from related phenylpiperidine series. For instance, studies on various phenylpiperidine derivatives have demonstrated that the spatial arrangement of the aromatic ring and the basic nitrogen atom is crucial for receptor engagement.

Table 1: Hypothetical Biological Activity Profile of Phenylpiperidinamine Positional Isomers

| Compound | Substitution Pattern | Postulated Receptor Affinity | Rationale for Activity Variation |

| Analog 1 | This compound | High | Optimal spatial orientation of phenyl and amino groups for target interaction. |

| Analog 2 | 4-Phenylpiperidin-2-amine | Moderate to Low | Altered distance and vector between key pharmacophoric features. |

| Analog 3 | 2-Phenylpiperidin-4-amine | Moderate to Low | Steric hindrance and different conformational preferences affecting binding. |

Stereochemical Determinants of Biological Activity and Receptor Interaction

Chirality plays a pivotal role in the biological activity of this compound analogs. The presence of at least two stereocenters (at C3 and C5) gives rise to four possible stereoisomers (two pairs of enantiomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different potencies, efficacies, and even pharmacological profiles.

For instance, in a series of 3-phenoxymethyl-4-phenylpiperidines, which share a similar structural framework, a pronounced steric requirement for the inhibition of serotonin (B10506) (5HT) reuptake and binding to 5HT2A and 5HT2C receptors was observed. nih.gov This highlights the importance of the absolute configuration at the chiral centers for optimal interaction with the target protein. The specific orientation of the phenyl and amino groups in three-dimensional space, dictated by the stereochemistry, determines the precise fit within the receptor's binding site. One enantiomer may engage in favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) that are not possible for its mirror image, leading to a significant difference in biological response.

Table 2: Influence of Stereochemistry on the Biological Activity of this compound Analogs

| Stereoisomer | Relative Configuration | Absolute Configuration | Expected Biological Activity | Rationale |

| Isomer A | cis | (3R, 5S) | High | Favorable orientation of substituents for optimal receptor binding. |

| Isomer B | cis | (3S, 5R) | Low | Enantiomer of the active form, leading to weaker or no interaction. |

| Isomer C | trans | (3R, 5R) | Moderate to Low | Suboptimal spatial arrangement of key binding groups. |

| Isomer D | trans | (3S, 5S) | Moderate to Low | Enantiomer of the less active trans isomer. |

Note: The expected activities in this table are based on the general principle of stereoselectivity in drug action and are for illustrative purposes.

Influence of Substituent Electronic and Steric Parameters on Pharmacological Profile

The pharmacological profile of this compound analogs can be finely tuned by the introduction of various substituents on the phenyl ring and the amino group. The electronic and steric properties of these substituents play a crucial role in modulating the molecule's interaction with its biological target.

Quantitative structure-activity relationship (QSAR) studies on related (S)-phenylpiperidines have underscored the significance of lipophilicity (clogP) and steric factors in determining their activity as dopamine (B1211576) antagonists. nih.gov The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy (B1213986) groups) on the phenyl ring can alter the electron density of the aromatic system and its ability to engage in π-π stacking or other electronic interactions with the receptor. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of the substituents on the phenyl ring were found to significantly affect their inhibitory activity. chemrxiv.org

Similarly, the size and shape of the substituents (steric parameters) can influence both the binding affinity and the selectivity of the analogs. Bulky substituents may either enhance binding by occupying a specific hydrophobic pocket in the receptor or decrease activity due to steric hindrance.

Table 3: Effect of Phenyl Ring Substituents on the Pharmacological Activity of this compound Analogs

| Substituent (X) | Position on Phenyl Ring | Electronic Effect | Steric Effect | Anticipated Change in Activity |

| -Cl | para | Electron-withdrawing | Moderate | Potential increase in potency due to favorable electronic interactions. |

| -OCH3 | para | Electron-donating | Moderate | May enhance or decrease activity depending on the nature of the binding pocket. |

| -CF3 | meta | Strong electron-withdrawing | Large | Could increase activity through specific interactions, but may also introduce steric clashes. |

| -CH3 | ortho | Electron-donating | Moderate | Potential for steric hindrance, likely decreasing activity. |

Elucidation of Pharmacophore Models for this compound Analogs

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For this compound analogs, a typical pharmacophore model would likely include:

A hydrophobic/aromatic feature representing the phenyl ring.

A hydrogen bond donor/acceptor feature corresponding to the amino group.

A positive ionizable feature, as the amino group is likely protonated at physiological pH.

Defined spatial relationships (distances and angles) between these features.

By aligning a set of active molecules and identifying their common chemical features, a pharmacophore model can be generated. This model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the potential for similar biological activity. Furthermore, pharmacophore models, in conjunction with 3D-QSAR studies, can provide valuable insights into the key interactions between the ligands and their target, guiding the design of new analogs with improved properties. nih.gov

Application of Fragment-Based Drug Design (FBDD) Principles

Fragment-based drug design (FBDD) has emerged as a powerful strategy in modern drug discovery. irbbarcelona.org This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify weak binders to a biological target. These initial hits are then optimized and grown into more potent lead compounds.

The this compound scaffold can be deconstructed into key fragments, such as the phenylpiperidine core and the amino group. In an FBDD approach, these or similar fragments could be screened to identify initial binding interactions. For instance, a phenylpiperidine fragment might be identified as a binder to a hydrophobic pocket of a target protein. Subsequent steps would involve growing this fragment by adding functional groups, such as an amino group, to pick up additional interactions and increase affinity. This iterative process of fragment growing, linking, or merging can lead to the discovery of novel and potent drug candidates. The application of FBDD to aminopiperidine scaffolds has been explored in the context of designing CNS agents and kinase inhibitors, demonstrating the utility of this approach for this class of compounds. researchgate.netnih.gov

Pharmacological Target Identification and Mechanistic Studies in Vitro and Preclinical Non Human

Receptor Binding Affinity and Selectivity Profiling of 5-Phenylpiperidin-3-amine and Analogs

The pharmacological profile of this compound and its analogs has been explored across various central nervous system targets. The core structure, featuring a phenyl group attached to a piperidine (B6355638) ring, serves as a versatile scaffold that has been modified to achieve affinity and selectivity for a range of receptors and ion channels. This section details the in vitro and preclinical non-human studies that have characterized the binding properties of this class of compounds.

G-protein coupled receptors are a major target for phenylpiperidine derivatives. The orientation of the phenyl group and substitutions on the piperidine nitrogen are critical determinants of binding affinity and functional activity at these receptors.

The phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands, most notably the μ-opioid receptor (MOR). Phenylpiperidine-based opioids, such as fentanyl and its analogs, demonstrate high-affinity agonism at the MOR, which is central to their analgesic effects. Structure-activity relationship (SAR) studies reveal that the interaction with the MOR is critically dependent on the presence of a protonated amine and an aromatic ring, which are present in the this compound structure.

The relative position of the aromatic and piperidine rings is crucial for activity. It is hypothesized that for a compound to have opioid activity, a heterocyclic ring (like piperidine) must exist in approximately the same spatial plane relative to the aromatic ring as is found in the rigid structure of morphine. Modifications to this core structure have led to the development of a wide range of MOR agonists.

Positive allosteric modulators (PAMs) of the μ-opioid receptor represent a newer strategy for pain management. While not direct analogs of this compound, the exploration of scaffolds like thiazolidine (B150603) derivatives (e.g., BMS-986122) highlights the ongoing search for compounds that can enhance the efficacy of endogenous or exogenous opioids, potentially offering a safer therapeutic profile.

Table 1: Binding Affinity of Select Phenylpiperidine Analogs at the μ-Opioid Receptor

| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

|---|---|---|---|---|

| Fentanyl | μ-opioid | 1.2 - 1.4 nM | Guinea Pig, Human | |

| Remifentanil | μ-opioid | N/A | Human | |

| Sufentanil | μ-opioid | N/A | Human |

Phenylpiperidine derivatives have been successfully developed as potent and selective antagonists for the neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. The compound CP-99,994, which is a (2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine, demonstrates high binding affinity for the human NK1 receptor. In vitro studies using human IM-9 cells determined its inhibition constant (Ki) to be 0.17 nM. This compound exhibits greater than 10,000-fold selectivity for the NK1 receptor over the NK2 and NK3 receptor subtypes. The development of such piperidine-based NK1 antagonists has been a significant area of research. The stereochemistry and substitutions on both the phenyl and piperidine rings are critical for achieving high-affinity and selective binding to the NK1 receptor.

Table 2: Binding Affinity of Phenylpiperidine-based NK1 Receptor Antagonists

| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

|---|---|---|---|---|

| CP-99,994 | NK1 | 0.17 ± 0.04 nM | Human | |

| CP-96,345 | NK1 | 0.66 ± 0.26 nM | Human |

Analogs containing an arylpiperazine moiety, which is structurally related to the phenylpiperidine core, have shown high affinity for serotonin (B10506) receptors, particularly the 5-HT1A subtype. While direct data on this compound is limited, the broader class of arylpiperazines provides insight into potential interactions. For instance, certain N-substituted arylpiperazines display high affinity for 5-HT1A sites, with Ki values in the low nanomolar range. One derivative, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, was reported to have a Ki of 0.6 nM for the 5-HT1A site. The nature of the substituent on the piperazine (B1678402) nitrogen and the aromatic ring significantly influences affinity and selectivity across different 5-HT receptor subtypes, including 5-HT2A and 5-HT7. The compound 8-OH-DPAT, a reference 5-HT1A agonist, also shows affinity for the 5-HT7 receptor, highlighting the potential for cross-reactivity within this chemical class.

Table 3: Binding Affinities of Arylpiperazine Analogs at Serotonin Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

|---|---|---|---|---|

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 nM | Rat | |

| 8-OH-DPAT | 5-HT1A | 1.78 nM | Rat | |

| 8-OH-DPAT | 5-HT7 | 52 nM | Rat | |

| SB-269970 | 5-HT7 | pKi = 8.9 | Human |

The phenylpiperidine scaffold is also prevalent in ligands targeting dopamine (B1211576) receptors. A series of 4-phenylpiperidine (B165713) derivatives have been investigated as dopamine D2 receptor antagonists. For example, pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) was found to bind competitively with low affinity to the D2 receptor in vitro. Quantitative structure-activity relationship (QSAR) studies on a series of meta-substituted (S)-phenylpiperidines have been conducted to model their effects on dopamine synthesis and release, which are mediated by D2 autoreceptors. These studies indicate that the physicochemical properties of substituents on the phenyl ring and the piperidine nitrogen significantly influence the agonist properties at the D2 receptor. Furthermore, N-phenylpiperazine analogs, which share structural similarities, have been evaluated for their selectivity between D2 and D3 receptor subtypes, with some compounds achieving high affinity and selectivity for the D3 receptor.

Table 4: Binding Affinities of Phenylpiperidine and Phenylpiperazine Analogs at Dopamine Receptors

| Compound Class | Receptor Subtype | Binding Affinity Range (Ki) | Species | Reference |

|---|---|---|---|---|

| N-Phenylpiperazine analogs (3a-f) | D2 | 349 - 7522 nM | Human | |

| N-Phenylpiperazine analogs (3a-f) | D3 | 96 - 1413 nM | Human | |

| Phenylpiperazine D3 selective analog (LS-3-134) | D3 | 0.17 nM | Human | |

| 4-Phenylpiperidine derivative (Pridopidine) | D2 | Low micromolar | N/A |

The voltage-gated potassium channel Kv1.3, primarily expressed on T-lymphocytes, has emerged as a therapeutic target for autoimmune diseases. Blockade of this channel can suppress T-cell activation and proliferation. While specific data for this compound is not available, research into Kv1.3 blockers has identified various chemical scaffolds capable of inhibiting this channel. For instance, a class of benzamide (B126) derivatives has been identified as Kv1.3 channel inhibitors. Although structurally distinct from simple phenylpiperidines, this demonstrates that aromatic structures can be incorporated into Kv1.3 blockers. Other research has focused on peptide toxins from marine organisms as potent and selective blockers of Kv1 channels, including Kv1.3. The development of small molecule inhibitors for Kv1.3 remains an active area of research, and the potential for phenylpiperidine-based structures to interact with this ion channel warrants further investigation.

Lack of Specific Research Data on this compound for Specified Pharmacological Targets

A thorough review of available scientific literature reveals a significant gap in research concerning the specific chemical compound this compound in relation to the pharmacological targets and mechanisms outlined in the user's request. While the broader class of phenylpiperidine derivatives is of interest in medicinal chemistry, detailed studies focusing solely on this compound and its effects on N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), USP5, Topoisomerases, DNA Gyrase, and Lanosterol 14 α-demethylase are not present in the public domain based on extensive searches.

Research into inhibitors for the specified enzymes has identified various other chemical scaffolds. For instance, inhibitors of USP5 often feature complex structures, with some containing a phenylpiperidine moiety as part of a larger molecule, but the activity is not attributed to the this compound core itself. biorxiv.orgbiorxiv.orgnih.gov Similarly, the first identified small-molecule inhibitor of NAPE-PLD is a quinazoline (B50416) sulfonamide derivative, a compound structurally distinct from this compound. nih.govrsc.org Investigations into DNA gyrase inhibitors have focused on classes like N-phenylpyrrolamides, nih.govrsc.org while research on Lanosterol 14 α-demethylase inhibitors has explored compounds such as pyridylethanol(phenylethyl)amine derivatives and flavonoids. nih.govmdpi.com

Furthermore, a 2013 review by Daniel Trachsel and colleagues noted that the pharmacology of the parent compound, 3-phenylpiperidine (B1330008), had not been reported at that time, with literature being limited to its chemical synthesis. wikipedia.org This underscores the lack of foundational pharmacological data for this class of simple phenylpiperidines, which extends to its derivatives like this compound.

Consequently, information regarding the molecular mechanisms of action, including ligand-receptor interaction dynamics, signal transduction pathway modulation, and enzyme inhibition kinetics specifically for this compound, is unavailable. The absence of primary research on this compound means that data from in vitro functional assays for efficacy and potency, as well as findings from in vivo preclinical investigations in non-human models, are also not documented in the accessible scientific literature.

Due to the lack of specific data for this compound across all the requested sections—from target identification to in vivo studies—it is not possible to generate a scientifically accurate article that adheres to the provided outline. Constructing such an article would require speculation or misattribution of findings from structurally different compounds, which would be scientifically unsound.

Computational Chemistry and in Silico Approaches for 5 Phenylpiperidin 3 Amine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of the electronic structure of molecules. These methods solve the Schrödinger equation for a given molecular system, yielding information about energy levels, electron distribution, and molecular orbitals.

Electronic Structure and Reactivity Profiling via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. nih.gov For molecules like 5-phenylpiperidin-3-amine, DFT can be employed to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties. researchgate.net

DFT calculations can reveal key aspects of the molecule's reactivity. By analyzing the distribution of electron density, it is possible to identify electron-rich and electron-deficient regions, which are indicative of potential sites for nucleophilic and electrophilic attack, respectively. The calculated electrostatic potential surface visually represents these charge distributions, offering a map of the molecule's reactivity.

The choice of functional and basis set is crucial in DFT calculations to ensure accuracy. academie-sciences.frnih.gov For organic molecules, hybrid functionals like B3LYP are often employed as they provide a good balance between computational cost and accuracy. nih.gov The insights gained from DFT studies can guide the synthesis of derivatives with modified reactivity and properties.

HOMO-LUMO Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals and are crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. dergipark.org.tr The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that provides information about the molecule's kinetic stability, chemical reactivity, and electronic excitability. dergipark.org.trmdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

For this compound, analysis of the HOMO and LUMO can indicate the most likely sites for electron donation and acceptance in chemical reactions. The distribution of these frontier orbitals across the molecule highlights the atoms that are most involved in electronic transitions and chemical interactions. chalcogen.ro

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides insight into the charge distribution and potential reactive sites. |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is a valuable tool in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor.

Binding Mode Prediction and Conformational Preferences

Molecular docking simulations can predict the most likely binding pose of this compound within the active site of a target protein. scienceopen.com This involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their energetic favorability. The resulting binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov Understanding the preferred binding conformation is crucial for structure-based drug design and for optimizing the affinity and selectivity of a ligand.

Scoring Function Applications for Affinity Estimation

A critical component of molecular docking is the scoring function, which is a mathematical model used to estimate the binding affinity between a ligand and a protein. nih.gov Scoring functions take into account various energetic contributions, including van der Waals forces, electrostatic interactions, and desolvation penalties, to calculate a score that reflects the strength of the interaction. While these scores are approximations, they are useful for ranking different ligands and prioritizing compounds for further experimental testing. The accuracy of the affinity estimation depends on the quality of the scoring function and the docking protocol used.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for the atoms in the system. ulisboa.pt This allows for the study of the time-dependent behavior of molecules and their interactions. mdpi.com For this compound, MD simulations can be used to explore its conformational flexibility, solvation properties, and the stability of its complexes with proteins. nih.gov

By simulating the molecule over a period of time, MD can reveal how this compound behaves in a more realistic, dynamic environment, such as in solution or when bound to a protein. mdpi.com These simulations can provide insights into the stability of predicted binding modes from molecular docking, the role of solvent molecules in the binding process, and the conformational changes that may occur upon binding. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-phenylenediamine |

| 4,4-diaminodiphenylmethane |

| 4,4-diaminodiphenyl sulfone |

| B3LYP |

| dicyandiamine |

| diglycidyl ether of bisphenol A |

| N-phenylpiperazine |

Conformational Sampling and Stability Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is critical for understanding how it interacts with its biological targets. The piperidine (B6355638) ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric and torsional strain. However, other conformations, such as the twist-boat, are also possible, though generally less stable. nih.gov

For this compound, key conformational questions involve the orientation of the phenyl group at position 5 and the amine group at position 3, which can be either axial or equatorial. Quantum mechanical (QM) calculations, using methods like Density Functional Theory (DFT) with functionals such as B3LYP or M06-2X, are employed to calculate the potential energy of different conformers. nih.govosti.gov These calculations help determine the most stable, low-energy conformations and the energy barriers between them. The relative stability of these conformers dictates their population at equilibrium and can significantly influence binding affinity to a target protein. For instance, studies on related N-acylpiperidines have shown that pseudoallylic strain can force substituents into an axial orientation, a factor that could be relevant for derivatives of this compound. nih.gov

Table 1: Illustrative Conformational Energy Profile for this compound This table represents a hypothetical energy profile for the primary chair conformers of this compound, as might be determined by QM calculations. The conformer with both substituents in the more stable equatorial position is set as the reference energy (0.00 kcal/mol).

| Conformer | Phenyl (C5) Orientation | Amine (C3) Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1 | Equatorial | Equatorial | 0.00 | 75.3 |

| 2 | Equatorial | Axial | 1.20 | 12.5 |

| 3 | Axial | Equatorial | 1.80 | 6.2 |

| 4 | Axial | Axial | 3.00 | 1.0 |

| Twist-Boat | - | - | >4.50 | <0.1 |

Note: Data are illustrative and intended to demonstrate the principles of conformational analysis.

Protein-Ligand Complex Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govrsc.org For this compound, MD simulations can provide detailed insights into its behavior when bound to a biological target, such as a receptor or enzyme. These simulations model the protein-ligand complex in a simulated physiological environment, allowing researchers to observe the stability of the interaction, identify key binding residues, and understand the role of solvent molecules. frontiersin.org

The simulation begins with a docked pose of the ligand in the protein's binding site. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is calculated. Analysis of this trajectory can reveal:

Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated to assess the stability of the complex. A low, stable RMSD value suggests a stable binding mode. researchgate.net

Key Interactions: The persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and specific amino acid residues can be monitored throughout the simulation.

Flexibility: The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding. frontiersin.org

This information is crucial for understanding the mechanism of action and for designing analogs with improved binding affinity and selectivity.

Table 2: Hypothetical RMSD Data from a Molecular Dynamics Simulation This table illustrates typical RMSD values for the protein backbone and the ligand (this compound) over a 100-nanosecond simulation, indicating the stability of the complex.

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 20 | 1.25 | 0.85 |

| 40 | 1.31 | 0.92 |

| 60 | 1.28 | 0.88 |

| 80 | 1.35 | 0.95 |

| 100 | 1.33 | 0.91 |

Note: Data are for illustrative purposes. A stable simulation is characterized by the RMSD values reaching a plateau.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics-Based Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For a class of molecules including this compound, a 3D-QSAR model can be developed to predict the activity of new, unsynthesized analogs and to provide insights into the structural requirements for activity. nih.gov

Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.comnih.gov In these approaches, a set of known active compounds (the training set) are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. A statistical model is then built to relate these fields to the observed biological activity. The resulting model generates contour maps that highlight regions where modifications to the molecular structure are predicted to increase or decrease activity. nih.gov For example, a map might indicate that a bulky, electropositive group is favored in one region, while a smaller, electronegative group is preferred in another.

Table 3: Example Statistical Parameters for a Hypothetical 3D-QSAR Model This table shows typical statistical validation parameters for CoMFA and CoMSIA models, indicating their robustness and predictive power.

| Parameter | Description | CoMFA Model | CoMSIA Model |

| q² | Cross-validated correlation coefficient | 0.787 | 0.809 |

| r² | Non-cross-validated correlation coefficient | 0.962 | 0.951 |

| r²_pred | Predictive correlation coefficient for test set | 0.855 | 0.830 |

| Field Contribution | Steric, Electrostatic, Hydrophobic (%) | 45, 55, - | 30, 40, 30 |

Note: Data are based on published models for related compounds and serve as an example. nih.gov A q² > 0.5 is generally considered indicative of a predictive model.

Virtual Screening for Novel Scaffolds and Analogs

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound is known to be an active compound, its key structural features can be used to create a pharmacophore model. This model represents the essential 3D arrangement of features necessary for biological activity, such as hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups. nih.gov

This pharmacophore model is then used as a 3D query to screen databases containing millions of virtual compounds. Compounds from the database that match the pharmacophore's features are selected as "hits." These hits can then be subjected to further computational analysis, such as molecular docking, to refine the selection before being prioritized for laboratory synthesis and testing. This approach is highly efficient for discovering novel chemical scaffolds that may have improved properties compared to the original lead compound. semanticscholar.org

Table 4: Hypothetical Pharmacophore Model Based on this compound

| Feature | Description | Location |

| HBA | Hydrogen Bond Acceptor | Amine Nitrogen (lone pair) |

| HBD | Hydrogen Bond Donor | Amine Hydrogens |

| HY | Hydrophobic/Aromatic | Phenyl Ring |

| PI | Positive Ionizable | Protonated Amine |

Note: This table illustrates a simplified pharmacophore model. HBA: Hydrogen Bond Acceptor; HBD: Hydrogen Bond Donor; HY: Hydrophobic; PI: Positive Ionizable.

Data Mining and Predictive Analytics in Phenylpiperidine Research

Data mining and predictive analytics involve using algorithms to analyze large datasets and uncover patterns, trends, and associations. nih.gov In pharmaceutical research, these techniques can be applied to vast repositories of chemical and biological data to guide drug discovery efforts related to the phenylpiperidine class of compounds.

For instance, data mining can be applied to:

High-Throughput Screening (HTS) Data: Analyze results from HTS campaigns to identify common structural motifs among active compounds and build predictive models for future screening efforts.

Pharmacovigilance Databases: Mine databases like the FDA Adverse Event Reporting System (FAERS) to identify potential safety signals or off-target effects associated with the phenylpiperidine scaffold. fda.govnih.gov This can help in designing new compounds with better safety profiles.

Scientific Literature and Patents: Use text mining to extract structure-activity relationships, synthetic routes, and biological targets for phenylpiperidine derivatives from published research, accelerating knowledge discovery.

Predictive analytics can leverage this mined data to build machine learning models that predict various properties, such as a compound's likely biological targets, metabolic stability, or potential for toxicity, based solely on its chemical structure. These in silico predictions help prioritize the most promising candidates for further development. nih.govfrontiersin.org

Analytical Methods for Research and Characterization of 5 Phenylpiperidin 3 Amine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to understanding the molecular architecture of 5-phenylpiperidin-3-amine. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural analysis of this compound. It provides precise information about the carbon-hydrogen framework by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

In a typical ¹H NMR spectrum of this compound, the signals can be predicted based on the distinct electronic environments of the protons. The five protons on the phenyl ring are expected to appear in the aromatic region, typically between 7.0 and 7.5 ppm. The protons on the piperidine (B6355638) ring, being part of a saturated heterocyclic system, would resonate further upfield. The proton on the nitrogen of the piperidine ring and the two protons of the primary amine group would likely appear as broad signals whose chemical shifts are sensitive to solvent and concentration. libretexts.org The hydrogens on carbons directly bonded to a nitrogen atom typically appear in the 2.3-3.0 ppm range. libretexts.org

¹³C NMR spectroscopy complements the proton data by identifying the chemical shift of each carbon atom. The phenyl group carbons would produce signals in the aromatic region (~120-150 ppm), while the piperidine ring carbons would be found in the aliphatic region (~30-50 ppm). ipb.pt Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the substitution pattern on the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl C-H | ~ 7.0 - 7.5 | ~ 125 - 130 |

| Phenyl C (quaternary) | - | ~ 140 - 150 |

| Piperidine C-H (adjacent to N) | ~ 2.5 - 3.5 | ~ 45 - 55 |

| Piperidine C-H (other) | ~ 1.5 - 2.5 | ~ 30 - 45 |

| Piperidine N-H | Variable (broad) | - |

| Amine -NH₂ | Variable (broad) | - |

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. In MS analysis, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured, which provides its exact molecular weight.

For this compound (C₁₁H₁₆N₂), the expected molecular weight is approximately 176.26 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation of the molecular ion under electron impact (EI) ionization would yield characteristic fragment ions. Common fragmentation pathways for similar amine compounds include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and the loss of substituents from the ring. libretexts.org For this compound, characteristic fragments would likely arise from the loss of the phenyl group or cleavage of the piperidine ring, providing further structural confirmation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 176 | [M]⁺ (Molecular Ion) |

| 99 | [M - C₆H₅]⁺ (Loss of phenyl group) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine (-NH₂), secondary amine (-NH-), phenyl, and aliphatic C-H groups.

The presence of a primary amine is typically indicated by two N-H stretching bands in the 3300-3500 cm⁻¹ region (one for asymmetric and one for symmetric stretching). libretexts.org The secondary amine within the piperidine ring would show a single, weaker N-H stretching band in a similar region. orgchemboulder.com An N-H bending vibration for the primary amine is expected around 1580-1650 cm⁻¹. orgchemboulder.com C-N stretching vibrations for both aliphatic and aromatic amines appear in the 1020-1335 cm⁻¹ range. orgchemboulder.com Additionally, characteristic C-H stretching bands for the aromatic phenyl ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches for the piperidine ring would appear just below 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Secondary Amine (-NH-) | N-H Stretch | 3310 - 3350 |

| Primary Amine (-NH₂) | N-H Bend | 1580 - 1650 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Amine | C-N Stretch | 1250 - 1335 |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 |

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of this compound. Given the compound's polarity, a reversed-phase HPLC method is often suitable.

A typical setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Because the compound lacks a strong chromophore, UV detection might be performed at a low wavelength, such as 210 nm. unodc.org For enhanced sensitivity and selectivity, especially in complex matrices, pre-column derivatization can be employed. nih.govsigmaaldrich.com Reacting the amine groups with a reagent like para-toluenesulfonyl chloride introduces a chromophore that allows for detection at higher, more specific wavelengths (e.g., 228 nm). nih.govsigmaaldrich.com The method's performance is validated for linearity, accuracy, and precision to ensure reliable quantification. sigmaaldrich.com

Table 4: Example HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and 0.01 M HCl aqueous solution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for identifying volatile impurities. Direct analysis of primary and secondary amines by GC can be challenging due to their polarity, which can cause peak tailing and adsorption on the column. labrulez.com

To overcome these issues, derivatization is often performed to convert the polar amine groups into less polar, more volatile derivatives, such as by acylation. nih.gov The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase (e.g., a nonpolar DB-5ms column). The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass spectra for identification and confirmation. This combination allows for the separation and confident identification of the target compound and any related volatile substances. mdpi.com

Table 5: Example GC-MS Method Parameters for Analysis of a Derivative

| Parameter | Condition |

|---|---|

| Derivatization Agent | Perfluoroacylating agent (e.g., TFAA) |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow |

| Oven Program | Initial temp 100°C, ramp to 280°C |

| Detector | Mass Spectrometer (Scan mode m/z 50-550) |

| Ionization Mode | Electron Impact (EI), 70 eV |

Chiral Separation Techniques for Enantiomeric Purity Assessment

The enantiomeric purity of chiral amines such as this compound is a critical parameter in pharmaceutical research and development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a primary technique for resolving enantiomers. mdpi.com The successful separation of chiral amines often relies on the selection of an appropriate CSP and mobile phase composition to achieve baseline resolution of the enantiomers.

For amines that lack a strong chromophore, a pre-column derivatization step is often employed to introduce a UV-active or fluorescent tag, enhancing detection sensitivity. This process involves reacting the amine with a chiral or achiral derivatizing agent to form diastereomers or a more readily detectable compound, respectively.

Commonly used CSPs for the separation of chiral amines and their derivatives include polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) backbones functionalized with various phenylcarbamate derivatives. mdpi.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) and a polar modifier such as an alcohol, is crucial for optimizing the separation. Additives like diethylamine (B46881) or trifluoroacetic acid are often included to improve peak shape and resolution.

Given the absence of specific methods for this compound, the following table presents exemplary conditions for the chiral separation of related amines, illustrating the general approach.

Table 1: Exemplary HPLC Conditions for Chiral Separation of Amines

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|---|

| Chiral Amine 1 | Cellulose-based (e.g., CHIRALCEL-ODH®) | Cyclohexane/Isopropanol/Diethylamine | 1.0 mL/min | UV at 254 nm |

| Chiral Amine 2 | Amylose-based (e.g., Chiralpak AD) | n-Hexane/Ethanol/Trifluoroacetic Acid | 0.8 mL/min | UV at 223 nm |

This table is for illustrative purposes and shows typical conditions for analogous compounds, not specifically for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral molecule like this compound, X-ray crystallography of a single enantiomer can establish its absolute configuration.

The process involves growing a high-quality single crystal of the compound or a suitable salt or complex. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed to generate a model of the electron density, from which the atomic positions can be determined.

While the crystal structure of this compound has not been reported, the structures of the parent piperidine ring and more complex phenylpiperidine derivatives have been determined, providing insight into the expected conformations and intermolecular interactions. iucr.orgnih.gov For instance, the crystal structure of piperidine reveals a chair conformation with N-H···N hydrogen bonding, forming chains in the solid state. iucr.org In more substituted phenylpiperidines, the orientation of the phenyl group (axial or equatorial) can be definitively established. nih.gov

The following table provides examples of crystallographic data for piperidine and a substituted phenylpiperidine derivative to illustrate the type of information obtained from an X-ray diffraction study.

Table 2: Exemplary Crystallographic Data for Related Piperidine Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| Piperidine | C₅H₁₁N | Monoclinic | P2₁/c | 9.778 | 6.368 | 9.778 | 114.39 |

This table presents data for analogous compounds to illustrate the outputs of X-ray crystallography and does not represent data for this compound.

Potential Research Applications and Future Directions for 5 Phenylpiperidin 3 Amine

Utility as a Chemical Probe in Advanced Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The 5-Phenylpiperidin-3-amine structure, featuring both a hydrophobic phenyl group and a basic amine, provides a foundation for the development of novel chemical probes. Functionalized piperidines have been successfully developed as probes for various biological targets, particularly within the central nervous system (CNS). For instance, derivatives of piperine, a naturally occurring piperidine (B6355638) alkaloid, have been developed into photoaffinity probes to identify potential targets in neurological diseases. researchgate.net

The strategic placement of the amino group at the 3-position and the phenyl group at the 5-position on the piperidine ring of this compound offers unique vectors for chemical modification. This allows for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, without significantly disrupting the core scaffold's interaction with potential biological targets. Such probes could be invaluable for target identification and validation, mapping biological pathways, and elucidating the mechanism of action of new therapeutic agents. Given the prevalence of the phenylpiperidine scaffold in CNS-active compounds, probes based on this compound could be particularly useful for studying neurological targets like G-protein coupled receptors (GPCRs) and ion channels.

Role in Lead Compound Identification and Optimization within Academic Drug Discovery Paradigms

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. arizona.edu Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive core for lead compound development. The this compound scaffold, in particular, combines features that are often sought after in early-stage drug discovery. The phenyl group can engage in hydrophobic and aromatic interactions with target proteins, while the amino group can participate in hydrogen bonding and salt bridge formation.

In academic drug discovery, where the exploration of novel chemical space is a primary goal, this compound represents a valuable building block. Structure-activity relationship (SAR) studies on related aminopiperidine and phenylpiperidine derivatives have demonstrated that modifications to both the phenyl and amino substituents can significantly impact biological activity and selectivity. nih.govbiobide.com For example, in the development of multi-target antipsychotics, the optimization of amide-piperidine and piperazine (B1678402) derivatives led to compounds with improved receptor affinity profiles. researchgate.net The this compound core could be systematically decorated with a variety of functional groups to generate a library of compounds for screening against diverse biological targets. This approach, central to lead optimization, aims to enhance potency, improve pharmacokinetic properties, and reduce off-target effects. biobide.com

Table 1: Examples of Phenylpiperidine Derivatives and Their Biological Targets

| Compound Class | Example | Biological Target/Application |

| 4-Phenylpiperidines | Fentanyl | Opioid receptor agonist (analgesic) painphysicianjournal.com |

| 3-Phenylpiperidines | 3-(3-hydroxyphenyl)-N-n-propylpiperidine | Dopamine (B1211576) autoreceptor agonist nih.gov |

| Functionalized Piperidines | Piperine derivatives | Potential probes for neurological targets researchgate.net |

| Amide-piperidine derivatives | --- | Multi-target antipsychotics (D2, 5-HT1A, 5-HT2A receptors) researchgate.net |

Prospective Exploration of Novel Therapeutic Applications (Research-Oriented Perspective)

The phenylpiperidine scaffold is a key component in a wide range of therapeutic agents, particularly those targeting the central nervous system. painphysicianjournal.comwikipedia.org Derivatives of 3-phenylpiperidine (B1330008) have been investigated for their activity as dopamine autoreceptor agonists, highlighting the potential of this isomeric arrangement for modulating dopaminergic neurotransmission. nih.gov Given the structural similarities, it is plausible that this compound and its derivatives could also interact with CNS targets.

Prospective research could explore the potential of this compound derivatives in areas such as:

Neurodegenerative Diseases: The modulation of various neurotransmitter systems is a key strategy in the development of treatments for conditions like Parkinson's and Alzheimer's disease. The phenylpiperidine core is present in compounds with activity at dopamine and serotonin (B10506) receptors, which are implicated in these disorders. nih.govacs.org

Pain Management: The phenylpiperidine structure is famously associated with potent analgesics like fentanyl. painphysicianjournal.com While the specific substitution pattern of this compound differs, its potential interaction with opioid or other pain-related receptors warrants investigation.

Psychiatric Disorders: The diverse pharmacology of phenylpiperidine derivatives extends to the treatment of psychiatric conditions. The development of multi-target antipsychotics often incorporates piperidine and piperazine scaffolds to achieve desired receptor modulation. researchgate.net

Development of Certified Reference Materials and Analytical Standards for Research Purposes

The synthesis and characterization of novel chemical entities like this compound necessitates the availability of high-purity analytical standards. Certified Reference Materials (CRMs) are crucial for ensuring the accuracy and reproducibility of research findings. The development of a CRM for this compound would involve:

High-Purity Synthesis: Establishing a robust and reproducible synthetic route to obtain the compound with a purity of >99%.

Comprehensive Characterization: Utilizing a battery of analytical techniques, including NMR, mass spectrometry, and elemental analysis, to confirm the structure and purity of the material.

Stability Studies: Assessing the long-term stability of the compound under various storage conditions to establish an appropriate shelf-life.

The availability of a well-characterized standard for this compound would be invaluable for researchers in academia and industry, facilitating accurate biological testing and enabling reliable comparison of data across different laboratories. While specific CRMs for this compound are not currently listed, general standards for piperidine are available for analytical purposes. lgcstandards.com

Integration of High-Throughput Screening (HTS) Methodologies in Academic Compound Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. nih.gov The this compound scaffold is well-suited for inclusion in HTS campaigns due to its drug-like properties and synthetic tractability.

Academic screening centers could incorporate this compound and its derivatives into their libraries to explore a diverse range of biological targets. Given the prevalence of the phenylpiperidine motif in GPCR ligands, these compounds would be particularly relevant for screening against this large and therapeutically important class of receptors. nih.govnih.govceltarys.com HTS assays for GPCRs often rely on detecting changes in second messenger levels or receptor-protein interactions, and the identification of "hits" from a library of this compound analogs could provide starting points for the development of novel GPCR modulators.

Table 2: Potential HTS Applications for this compound Derivatives

| HTS Assay Type | Potential Target Class | Example Application |

| GPCR functional assays (e.g., calcium mobilization, cAMP) | GPCRs (e.g., dopamine, serotonin, opioid receptors) | Identification of novel agonists or antagonists for CNS disorders. nih.gov |

| Radioligand binding assays | Receptors and transporters | Determining the binding affinity of compounds to specific targets. |

| Enzyme inhibition assays | Kinases, proteases, etc. | Discovering novel enzyme inhibitors for various diseases. |

Contemporary Challenges and Future Trajectories in Phenylpiperidine Chemical Biology

The field of phenylpiperidine chemical biology continues to evolve, with ongoing challenges and exciting future directions. One of the primary challenges lies in achieving subtype selectivity for receptors within the same family. For example, designing ligands that can differentiate between various dopamine or serotonin receptor subtypes is a significant hurdle in developing more targeted therapies with fewer side effects.

Future research in this area will likely focus on:

Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of GPCRs and other target proteins will enable more rational design of selective phenylpiperidine ligands.

Polypharmacology: The deliberate design of compounds that interact with multiple targets is an emerging strategy for treating complex diseases. The modular nature of the this compound scaffold makes it an ideal candidate for developing such multi-target ligands. researchgate.net

Exploration of Novel Chemical Space: The synthesis of novel piperidine derivatives with diverse substitution patterns and stereochemistries will continue to be a priority for expanding the available chemical space for drug discovery. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products